molecular formula C68H96N14O29 B156728 Hirullin CAS No. 131147-81-4

Hirullin

Cat. No. B156728
CAS RN: 131147-81-4
M. Wt: 1573.6 g/mol
InChI Key: WUDUBJRKXIMUCO-DUBUDNBPSA-N
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Description

Hirullin is a hirudin-based fibrinogen recognition peptide inhibitor, originally isolated from the leech Hirudinaria manillensis. It binds efficiently to thrombin (IC₅₀= 4.2 µM, in bovine) .


Synthesis Analysis

The synthesis of Hirullin involves complex biochemical processes. The peptide is composed of two stretches. The conformation of the first stretch, corresponding to hirudin 55’-59’, is similar in all three structures, whereas that of the second stretch is quite different .


Molecular Structure Analysis

Hirullin has a molecular weight of 1573.57 and its formula is C68H96N14O29 . The structure of Hirullin is complex and involves multiple interactions with thrombin .


Chemical Reactions Analysis

Hirullin’s chemical reactions mainly involve its interaction with thrombin. It binds to thrombin with an affinity similar to that of the unsulfated hirudin .


Physical And Chemical Properties Analysis

Hirullin has a molecular weight of 1573.57 and its formula is C68H96N14O29 . It is stored as a powder at temperatures below -15°C .

Scientific Research Applications

Anticoagulation and Thrombin Inhibition

Hirullin, like its close relative hirudin, acts as a potent anticoagulant. It inhibits thrombin, a key enzyme in blood clotting. The C-terminal portion of hirullin plays a crucial role in binding to thrombin’s active site, preventing fibrinogen conversion to fibrin and thus impeding clot formation .

Evolutionary Perspectives

Mechanism of Action

Target of Action

Hirullin, a potent inhibitor derived from the leech Hirudinaria manillensis , primarily targets thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot.

Mode of Action

Hirullin acts as a thrombin inhibitor . It binds efficiently to thrombin, thereby inhibiting its activity . This interaction prevents thrombin from converting fibrinogen into fibrin, thus exerting an anticoagulant effect .

Biochemical Pathways

The primary biochemical pathway affected by Hirullin is the coagulation cascade . By inhibiting thrombin, Hirullin disrupts the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This disruption prevents the formation of blood clots, thereby exerting an anticoagulant effect.

Result of Action

The primary result of Hirullin’s action is anticoagulation . By inhibiting thrombin, Hirullin prevents the formation of fibrin, the main component of blood clots. This action can prevent the formation of harmful clots that could lead to conditions such as deep vein thrombosis or stroke.

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDUBJRKXIMUCO-DUBUDNBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H96N14O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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